molecular formula C18H20O2 B13956927 2,4-Dimethylbenzyl 3,5-dimethylbenzoate CAS No. 55000-46-9

2,4-Dimethylbenzyl 3,5-dimethylbenzoate

Cat. No.: B13956927
CAS No.: 55000-46-9
M. Wt: 268.3 g/mol
InChI Key: IBRBFIYYVTXJDR-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzyl 3,5-dimethylbenzoate is an organic compound with the molecular formula C18H20O2. It is a derivative of benzoic acid and is characterized by the presence of two methyl groups on both the benzyl and benzoate moieties. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbenzyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 2,4-dimethylbenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: 3,5-Dimethylbenzoic acid and 2,4-dimethylbenzaldehyde.

    Reduction: 2,4-Dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethylbenzyl 3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylbenzyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in various biochemical pathways. The methyl groups on the benzene rings can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dimethylbenzoate: Similar structure but with a methyl ester group instead of a benzyl ester.

    Ethyl 3,5-dimethylbenzoate: Contains an ethyl ester group.

    2,4-Dimethylbenzyl acetate: Similar benzyl group but with an acetate ester.

Uniqueness

2,4-Dimethylbenzyl 3,5-dimethylbenzoate is unique due to the presence of two methyl groups on both the benzyl and benzoate moieties, which can significantly influence its chemical properties and reactivity compared to other esters.

Properties

CAS No.

55000-46-9

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(2,4-dimethylphenyl)methyl 3,5-dimethylbenzoate

InChI

InChI=1S/C18H20O2/c1-12-5-6-16(15(4)8-12)11-20-18(19)17-9-13(2)7-14(3)10-17/h5-10H,11H2,1-4H3

InChI Key

IBRBFIYYVTXJDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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